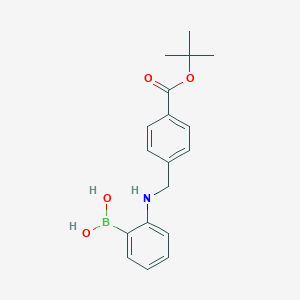![molecular formula C32H30CoN8O10S2 B7947115 cobalt(2+);[3-oxo-2-[(2E)-2-(6-oxo-3-sulfamoylcyclohexa-2,4-dien-1-ylidene)hydrazinyl]butanoyl]-phenylazanide](/img/structure/B7947115.png)
cobalt(2+);[3-oxo-2-[(2E)-2-(6-oxo-3-sulfamoylcyclohexa-2,4-dien-1-ylidene)hydrazinyl]butanoyl]-phenylazanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cobalt(2+);[3-oxo-2-[(2E)-2-(6-oxo-3-sulfamoylcyclohexa-2,4-dien-1-ylidene)hydrazinyl]butanoyl]-phenylazanide is a complex cobalt compound with a unique structure that includes a cobalt ion coordinated with various organic ligands
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cobalt(2+);[3-oxo-2-[(2E)-2-(6-oxo-3-sulfamoylcyclohexa-2,4-dien-1-ylidene)hydrazinyl]butanoyl]-phenylazanide typically involves the coordination of cobalt ions with the respective organic ligands under controlled conditions. The reaction conditions often include:
Solvent: Common solvents used include water, ethanol, or other organic solvents.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
pH: The pH of the reaction mixture is adjusted to optimize the coordination process.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale coordination reactions in reactors designed to handle the specific solvents and temperatures required. The process would include:
Reactant Mixing: Controlled mixing of cobalt salts with the organic ligands.
Reaction Control: Monitoring and adjusting temperature, pH, and reaction time to ensure complete coordination.
Purification: The final product is purified using techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Cobalt(2+);[3-oxo-2-[(2E)-2-(6-oxo-3-sulfamoylcyclohexa-2,4-dien-1-ylidene)hydrazinyl]butanoyl]-phenylazanide can undergo various chemical reactions, including:
Oxidation: The cobalt ion can be oxidized to a higher oxidation state.
Reduction: The compound can be reduced under specific conditions.
Substitution: Ligands in the coordination sphere can be substituted with other ligands.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen, or other oxidizing agents.
Reducing Agents: Sodium borohydride, hydrazine, or other reducing agents.
Substitution Reagents: Various organic ligands or anions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cobalt(III) complexes, while reduction may produce cobalt(I) species.
Aplicaciones Científicas De Investigación
Cobalt(2+);[3-oxo-2-[(2E)-2-(6-oxo-3-sulfamoylcyclohexa-2,4-dien-1-ylidene)hydrazinyl]butanoyl]-phenylazanide has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which cobalt(2+);[3-oxo-2-[(2E)-2-(6-oxo-3-sulfamoylcyclohexa-2,4-dien-1-ylidene)hydrazinyl]butanoyl]-phenylazanide exerts its effects involves the coordination of the cobalt ion with various ligands, which can influence its reactivity and interactions with other molecules. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Cobalt(II) chloride: A simple cobalt salt with different coordination properties.
Cobalt(III) acetylacetonate: A cobalt complex with different ligands and oxidation state.
Cobalt(II) sulfate: Another cobalt salt with distinct chemical behavior.
Uniqueness
Cobalt(2+);[3-oxo-2-[(2E)-2-(6-oxo-3-sulfamoylcyclohexa-2,4-dien-1-ylidene)hydrazinyl]butanoyl]-phenylazanide is unique due to its specific ligand structure, which imparts distinct chemical and physical properties compared to other cobalt compounds. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
IUPAC Name |
cobalt(2+);[3-oxo-2-[(2E)-2-(6-oxo-3-sulfamoylcyclohexa-2,4-dien-1-ylidene)hydrazinyl]butanoyl]-phenylazanide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C16H16N4O5S.Co/c2*1-10(21)15(16(23)18-11-5-3-2-4-6-11)20-19-13-9-12(26(17,24)25)7-8-14(13)22;/h2*2-9,15H,1H3,(H4,17,18,20,22,23,24,25);/q;;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZBOCTYTBNPHIM-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)[N-]C1=CC=CC=C1)NN=C2C=C(C=CC2=O)S(=O)(=O)N.CC(=O)C(C(=O)[N-]C1=CC=CC=C1)NN=C2C=C(C=CC2=O)S(=O)(=O)N.[Co+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C(N/N=C\1/C(=O)C=CC(=C1)S(=O)(=O)N)C(=O)[N-]C2=CC=CC=C2.CC(=O)C(N/N=C\1/C(=O)C=CC(=C1)S(=O)(=O)N)C(=O)[N-]C2=CC=CC=C2.[Co+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H30CoN8O10S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
809.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Potassium 2-(5-hexylthieno[3,2-b]thiophen-2-yl)trifluoroborate](/img/structure/B7947067.png)
![[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine hydrochloride](/img/structure/B7947068.png)

![5-chloro-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B7947070.png)






